molecular formula C28H30O10 B1234765 5beta,6beta-epoxyphysalin B

5beta,6beta-epoxyphysalin B

Cat. No.: B1234765
M. Wt: 526.5 g/mol
InChI Key: VSLWNSSUMFSGFF-JIVVZTKCSA-N
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Description

5beta,6beta-epoxyphysalin B: is a naturally occurring compound isolated from the plant Physalis angulata L., which belongs to the Solanaceae familyThis compound has garnered significant interest due to its diverse pharmacological activities, including antiplasmodial, cytotoxic, and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5beta,6beta-epoxyphysalin B typically involves the extraction and isolation from the Physalis angulata L. plant. The process begins with the extraction of the plant material using solvents such as dichloromethane. The crude extract is then subjected to chromatographic techniques to isolate the desired compound. The final purification step often involves crystallization from solvents like acetone .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural occurrence and the complexity of its structure. advancements in biotechnological methods and synthetic biology may offer potential routes for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: 5beta,6beta-epoxyphysalin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

5beta,6beta-epoxyphysalin B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5beta,6beta-epoxyphysalin B involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, such as the epoxy group at the 5beta,6beta positions. This structural uniqueness contributes to its distinct pharmacological activities, setting it apart from other physalins .

Properties

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

IUPAC Name

(4R,6S,11R,15R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone

InChI

InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12?,13?,14-,16+,17+,18-,22+,23-,24?,25-,26+,27?,28?/m0/s1

InChI Key

VSLWNSSUMFSGFF-JIVVZTKCSA-N

Isomeric SMILES

C[C@]12C[C@@H]3C4(C56[C@H]1C(=O)C(O5)(C7C[C@@H]8[C@]9(O8)CC=CC(=O)[C@@]9(C7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

Synonyms

5,6-epxoyphysalin B
5beta,6beta-epoxyphysalin B
physalin F

Origin of Product

United States

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